3-Chloro-5-nitrobenzohydrazide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

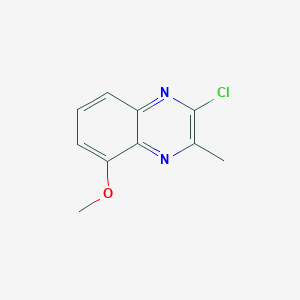

Le 3-Chloro-5-nitrobenzohydrazide est un composé chimique de formule moléculaire C7H6ClN3O3 et de masse moléculaire 215,59 g/mol Il se caractérise par la présence d'un groupe chloro en position 3 et d'un groupe nitro en position 5 sur un cycle benzénique, avec un groupe hydrazide attaché

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles : La synthèse du 3-Chloro-5-nitrobenzohydrazide implique généralement la réaction de l'acide 3-chloro-5-nitrobenzoïque avec l'hydrate d'hydrazine. La réaction est effectuée dans un solvant organique tel que l'éthanol ou le méthanol sous reflux. Le mélange réactionnel est chauffé pour faciliter la formation du dérivé hydrazide, suivi d'un refroidissement et d'une cristallisation pour obtenir le produit pur .

Méthodes de production industrielle : La production industrielle du this compound suit des voies de synthèse similaires, mais à plus grande échelle. Le procédé implique l'utilisation de grands réacteurs et de conditions contrôlées pour assurer un rendement et une pureté élevés. Le produit est ensuite purifié par recristallisation ou par d'autres méthodes appropriées pour répondre aux normes industrielles.

Analyse Des Réactions Chimiques

Types de réactions : Le 3-Chloro-5-nitrobenzohydrazide subit diverses réactions chimiques, notamment :

Réduction : Le groupe nitro peut être réduit en groupe amino à l'aide d'agents réducteurs tels que le gaz hydrogène en présence d'un catalyseur (par exemple, palladium sur charbon).

Substitution : Le groupe chloro peut être substitué par d'autres nucléophiles, tels que des amines ou des thiols, dans des conditions appropriées.

Condensation : Le groupe hydrazide peut réagir avec des aldéhydes ou des cétones pour former des hydrazones ou des bases de Schiff.

Réactifs et conditions courants :

Réduction : Gaz hydrogène, palladium sur charbon, éthanol.

Substitution : Amines ou thiols, base (par exemple, hydroxyde de sodium), solvant (par exemple, éthanol).

Condensation : Aldéhydes ou cétones, solvant (par exemple, éthanol ou méthanol), conditions de reflux.

Principaux produits formés :

Réduction : 3-Chloro-5-aminobenzohydrazide.

Substitution : Divers benzohydrazides substitués selon le nucléophile utilisé.

Condensation : Hydrazones ou bases de Schiff avec des substituants variés.

4. Applications de la recherche scientifique

Le this compound a plusieurs applications en recherche scientifique, notamment :

Chimie : Utilisé comme intermédiaire dans la synthèse de composés organiques plus complexes, y compris des produits pharmaceutiques et des produits agrochimiques.

Biologie : Étudié pour ses propriétés antimicrobiennes et anticancéreuses potentielles. Il peut être utilisé pour synthétiser des molécules biologiquement actives qui ciblent des enzymes ou des récepteurs spécifiques.

Médecine : Utilisation potentielle dans le développement de nouveaux médicaments en raison de sa capacité à former des complexes stables avec les ions métalliques, ce qui peut améliorer son activité biologique.

Industrie : Utilisé dans la production de colorants, de pigments et d'autres produits chimiques industriels

5. Mécanisme d'action

Le mécanisme d'action du this compound implique son interaction avec des cibles moléculaires spécifiques, telles que des enzymes ou des récepteurs. Le groupe nitro peut subir une réduction pour former des intermédiaires réactifs qui peuvent interagir avec les composants cellulaires, entraînant divers effets biologiques. Le groupe hydrazide peut former des complexes stables avec les ions métalliques, ce qui peut améliorer son activité et sa spécificité .

Composés similaires :

- 3-Chloro-4-nitrobenzohydrazide

- 3-Chloro-2-nitrobenzohydrazide

- 3-Bromo-5-nitrobenzohydrazide

Comparaison : Le this compound est unique en raison du positionnement spécifique des groupes chloro et nitro sur le cycle benzénique, ce qui peut influer sur sa réactivité et son activité biologique. Comparé à des composés similaires, il peut présenter des propriétés chimiques et biologiques différentes en raison des effets électroniques et stériques des substituants .

Applications De Recherche Scientifique

3-Chloro-5-nitrobenzohydrazide has several scientific research applications, including:

Chemistry: Used as an intermediate in the synthesis of more complex organic compounds, including pharmaceuticals and agrochemicals.

Biology: Investigated for its potential antimicrobial and anticancer properties. It can be used to synthesize biologically active molecules that target specific enzymes or receptors.

Medicine: Potential use in the development of new drugs due to its ability to form stable complexes with metal ions, which can enhance its biological activity.

Industry: Utilized in the production of dyes, pigments, and other industrial chemicals

Mécanisme D'action

The mechanism of action of 3-Chloro-5-nitrobenzohydrazide involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The hydrazide group can form stable complexes with metal ions, which can enhance its activity and specificity .

Comparaison Avec Des Composés Similaires

- 3-Chloro-4-nitrobenzohydrazide

- 3-Chloro-2-nitrobenzohydrazide

- 3-Bromo-5-nitrobenzohydrazide

Comparison: 3-Chloro-5-nitrobenzohydrazide is unique due to the specific positioning of the chloro and nitro groups on the benzene ring, which can influence its reactivity and biological activity. Compared to similar compounds, it may exhibit different chemical and biological properties due to the electronic and steric effects of the substituents .

Propriétés

Numéro CAS |

183244-15-7 |

|---|---|

Formule moléculaire |

C7H6ClN3O3 |

Poids moléculaire |

215.59 g/mol |

Nom IUPAC |

3-chloro-5-nitrobenzohydrazide |

InChI |

InChI=1S/C7H6ClN3O3/c8-5-1-4(7(12)10-9)2-6(3-5)11(13)14/h1-3H,9H2,(H,10,12) |

Clé InChI |

MSDJURISKRNGDG-UHFFFAOYSA-N |

SMILES canonique |

C1=C(C=C(C=C1[N+](=O)[O-])Cl)C(=O)NN |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-(Trifluoromethyl)imidazo[1,2-a]pyridine-3-carbonitrile](/img/structure/B11891583.png)

![3-Bromo-6-fluoroimidazo[1,5-a]pyridine](/img/structure/B11891598.png)

![3H-Cyclopenta[c]quinoline-4-carboxylic acid](/img/structure/B11891606.png)

![6-(Trifluoromethyl)imidazo[1,2-a]pyridine-3-carbonitrile](/img/structure/B11891612.png)